molecular formula C14H16ClNO3 B14209512 (1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid CAS No. 820993-51-9

(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid

Cat. No.: B14209512
CAS No.: 820993-51-9
M. Wt: 281.73 g/mol
InChI Key: GLHJCKCCDUUJCP-NEPJUHHUSA-N
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Description

(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a 4-chlorobenzamido group and a carboxylic acid group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.

    Introduction of the 4-Chlorobenzamido Group: This step involves the reaction of cyclohexane with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the 4-chlorobenzamido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The 4-chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(4-Bromobenzamido)cyclohexane-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.

    (1R,2S)-2-(4-Methylbenzamido)cyclohexane-1-carboxylic acid: Similar structure with a methyl group instead of chlorine.

    (1R,2S)-2-(4-Nitrobenzamido)cyclohexane-1-carboxylic acid: Similar structure with a nitro group instead of chlorine.

Uniqueness

(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

CAS No.

820993-51-9

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

(1R,2S)-2-[(4-chlorobenzoyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H16ClNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)/t11-,12+/m1/s1

InChI Key

GLHJCKCCDUUJCP-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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